Synthesis of 4-Amino-N,N-dimethylbenzamide from 4-Nitrobenzoyl Chloride: An In-depth Technical Guide
Synthesis of 4-Amino-N,N-dimethylbenzamide from 4-Nitrobenzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-N,N-dimethylbenzamide, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the commercially available starting material, 4-nitrobenzoyl chloride. This document outlines detailed experimental protocols, quantitative data, and safety information pertinent to this synthetic route.
Synthesis Overview
The synthesis of 4-Amino-N,N-dimethylbenzamide from 4-nitrobenzoyl chloride is achieved through a two-step reaction sequence:
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Amidation: Reaction of 4-nitrobenzoyl chloride with dimethylamine to yield the intermediate, 4-nitro-N,N-dimethylbenzamide.
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Reduction: Reduction of the nitro group of the intermediate to an amino group, affording the final product, 4-Amino-N,N-dimethylbenzamide.
Two primary methods for the reduction of the nitroaromatic intermediate are presented: catalytic hydrogenation and chemical reduction using tin(II) chloride and hydrochloric acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Data of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 | 71-74 | Yellow crystalline solid |
| 4-Nitro-N,N-dimethylbenzamide | C₉H₁₀N₂O₃ | 194.19 | 7291-01-2 | Not reported | Solid |
| 4-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | 164.21 | 6331-71-1 | 151-153[1] | Pale grey powder[2] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Nitro-N,N-dimethylbenzamide | ¹³C | CDCl₃ | 169.37, 148.34, 142.56, 128.16, 123.90, 77.58, 77.16, 76.73, 39.43, 35.46[3] |
| 4-Amino-N,N-dimethylbenzamide | ¹H | CDCl₃ | 7.08 (d, J=8.4Hz, 2H), 6.65 (d, J=8.4Hz, 2H), 3.53-3.70 (br, 2H), 3.31 (s, 2H), 2.21 (s, 6H)[4] |
Experimental Protocols
Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzamide (Amidation)
This procedure details the reaction of 4-nitrobenzoyl chloride with dimethylamine.
Materials:
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4-Nitrobenzoyl chloride
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Dimethylamine (40% aqueous solution)
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Dichloromethane (DCM)
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Triethylamine (optional, if using dimethylamine hydrochloride)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add a 40% aqueous solution of dimethylamine (2.0-2.2 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-nitro-N,N-dimethylbenzamide. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.
Expected Yield: Yields for this type of reaction are typically high, often in the range of 90% or greater.[5]
Step 2: Synthesis of 4-Amino-N,N-dimethylbenzamide (Reduction)
Two effective methods for the reduction of the nitro group are provided below.
This method employs hydrogen gas and a palladium on carbon catalyst.
Materials:
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4-Nitro-N,N-dimethylbenzamide
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10% Palladium on carbon (Pd/C, ~50% wet)
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Methanol or Ethanol
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Hydrogen gas (H₂)
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Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)
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Celite®
Procedure:
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In a suitable hydrogenation vessel, dissolve 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in methanol or ethanol.
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Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
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Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
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Combine the filtrate and washings and concentrate under reduced pressure to yield 4-Amino-N,N-dimethylbenzamide. The product can be purified by recrystallization if necessary.
Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, with yields often exceeding 90%.[4]
This is a classic and effective method for the reduction of aromatic nitro compounds.
Materials:
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4-Nitro-N,N-dimethylbenzamide
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol or Ethyl acetate
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Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask, suspend 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in ethanol or ethyl acetate.
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Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension.
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Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid. An exothermic reaction will occur.
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After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]
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Cool the reaction mixture to room temperature and then in an ice bath.
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Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts. The mixture will become strongly basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-Amino-N,N-dimethylbenzamide. The product can be purified by recrystallization.
Expected Yield: Yields for Sn/HCl reductions are generally good, though can be variable depending on the work-up procedure.
Visualizations
Synthesis Workflow
References
- 1. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 4-Amino-N,N-dimethylbenzamide, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
